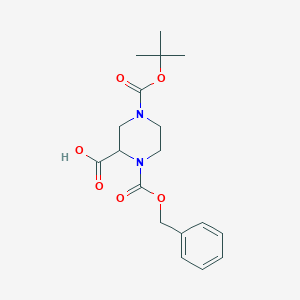

N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-Boc protected heterocyclic amino acids, including those related to N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid, has been explored in various studies. For instance, the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates involves converting piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and subsequent reaction with N-mono-substituted hydrazines . Similarly, the synthesis of (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid starts from L- or D-serine and ethyl glyoxylate, showcasing the versatility of Boc-protected piperazine derivatives in peptidomimetics . Additionally, the electrophilic amination of amino acids with N-Boc-oxaziridines provides a general method for preparing N-orthogonally diprotected hydrazino acids and piperazic acid derivatives .

Molecular Structure Analysis

The molecular structures of these Boc-protected piperazine derivatives are confirmed using various spectroscopic techniques. For example, the novel heterocyclic compounds synthesized in were confirmed by 1H-, 13C-, and 15N-NMR spectroscopy and HRMS investigation. The crystal structure of related compounds, such as 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid, was determined by X-ray diffraction, and the optimal molecular structure was calculated using density functional theory (DFT) .

Chemical Reactions Analysis

The Boc-protected piperazine derivatives participate in various chemical reactions. The study in describes the N-alkylation of NH-pyrazoles with alkyl halides to yield 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. In , the key reaction is the electrophilic amination of N-benzyl amino acids with N-Boc-oxaziridine, which accommodates various functional groups found in amino acid side chains.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected piperazine derivatives are elucidated through spectroscopic and computational methods. The DFT study, hirshfeld surface analysis, and vibrational analysis of 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid reveal some physicochemical properties of the compounds . The crystal packing of piperazinediones derived from 2-amino-7-nitro-4-methoxyindan-2-carboxylic acid provides insights into the supramolecular organization and hydrogen bonding patterns in the crystals .

Applications De Recherche Scientifique

Enantioselective Synthesis

A key application is in the enantioselective synthesis of nonproteinogenic amino acids, particularly mono-protected piperazic acid derivatives. These compounds serve as valuable building blocks in the total synthesis of natural products containing piperazic acid, a nonproteinogenic amino acid. An improved synthetic protocol offers an efficient route to these building blocks in high optical purity, highlighting their importance in synthesizing complex natural products (Papadaki et al., 2020).

Structural Characterization and Biological Evaluation

Derivatives of N-Boc piperazine have been synthesized and characterized through various spectroscopic techniques. Notably, structures confirmed by X-ray diffraction analysis reveal intricate molecular shapes and intermolecular interactions. These compounds' antibacterial and antifungal activities have been evaluated, demonstrating moderate activity against several microorganisms. This illustrates the role of N-Boc piperazine derivatives in developing new antimicrobial agents (Kulkarni et al., 2016).

Catalysis in Organic Synthesis

N-protected piperazine derivatives have been utilized as catalysts in organic synthesis, such as the highly enantioselective hydrosilylation of N-aryl imines. The structural features of these catalysts, particularly the arene sulfonyl group, are critical for achieving high yields and enantioselectivities. This showcases the utility of N-Boc and N-Cbz-protected piperazines in catalytic applications, opening avenues for synthesizing enantiomerically pure compounds (Wang et al., 2006).

Peptidomimetics and Bioactive Compound Synthesis

The synthesis of N-Boc-5-oxo-piperazine-2-carboxylic acid derivatives from L- or D-serine has been reported, with these derivatives evaluated as constituents in tetrapeptides. Their role in affecting the secondary structure of peptides, demonstrated through NMR spectroscopy, underscores their potential in designing peptidomimetics and bioactive compounds (Guitot et al., 2009).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that piperazine derivatives often interact with g protein-coupled receptors (gpcrs), ion channels, or enzymes in the body, which play crucial roles in various biological processes .

Mode of Action

Generally, piperazine derivatives can act as agonists or antagonists at their target sites, leading to the activation or inhibition of downstream signaling pathways .

Biochemical Pathways

Piperazine derivatives can potentially influence a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

The effects would depend on the specific targets and pathways it influences .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid .

Propriétés

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O6/c1-18(2,3)26-16(23)19-9-10-20(14(11-19)15(21)22)17(24)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXMXZZARNRMMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373529 | |

| Record name | 1-[(Benzyloxy)carbonyl]-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid | |

CAS RN |

126937-41-5 | |

| Record name | 1-[(Benzyloxy)carbonyl]-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 126937-41-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-3-methylbut-1-enyl]thiazole](/img/structure/B143176.png)